(2,6-Difluorophenyl)-[4-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)piperazin-1-yl]methanone
Description
(2,6-Difluorophenyl)-[4-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)piperazin-1-yl]methanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a combination of fluorinated aromatic rings and a piperazine moiety, which contribute to its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
(2,6-difluorophenyl)-[4-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O3/c22-14-4-3-5-15(23)20(14)21(29)27-10-8-26(9-11-27)18-13-17(25-6-1-2-7-25)16(24)12-19(18)28(30)31/h3-5,12-13H,1-2,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDQLLQUYBNDFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)C4=C(C=CC=C4F)F)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,6-Difluorophenyl)-[4-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The fluorine atoms on the aromatic rings can be substituted with other nucleophiles.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like hydrogen or hydrazine for nitro group reduction, and nucleophiles such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its potential as a ligand for various biological targets.
Medicine: Exploring its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilizing its unique chemical properties in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (2,6-Difluorophenyl)-[4-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The fluorinated aromatic rings and piperazine moiety may enable the compound to bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2,6-Difluorophenyl)[4-(5-nitro-2-pyridyl)piperazino]methanone
- 2,6-Difluorophenol
- Fluorinated biaryl derivatives
Uniqueness
What sets (2,6-Difluorophenyl)-[4-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)piperazin-1-yl]methanone apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of multiple fluorine atoms and the piperazine ring structure contribute to its potential as a versatile compound in various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
